molecular formula C18H18N4O3 B2694376 N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide CAS No. 2379978-21-7

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide

Cat. No.: B2694376
CAS No.: 2379978-21-7
M. Wt: 338.367
InChI Key: BICVNHQEWNEOKQ-UHFFFAOYSA-N
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Description

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a benzoxazole moiety, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity while reducing costs. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and benzoxazole-containing molecules. Examples are:

Uniqueness

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(13-2-1-5-19-11-13)20-14-3-4-17-15(10-14)16(21-25-17)12-22-6-8-24-9-7-22/h1-5,10-11H,6-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVNHQEWNEOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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